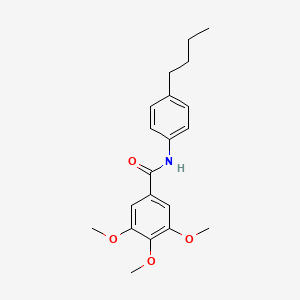

![molecular formula C13H7N5O2S2 B2573371 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203253-76-2](/img/structure/B2573371.png)

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

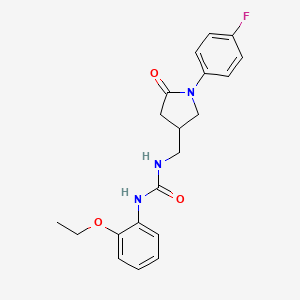

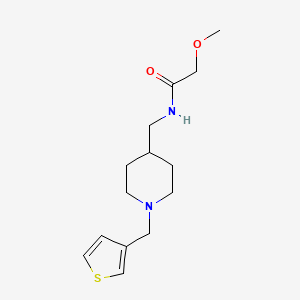

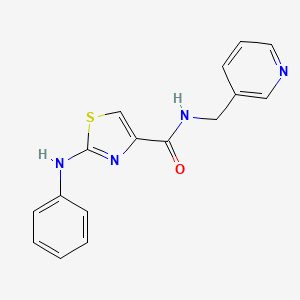

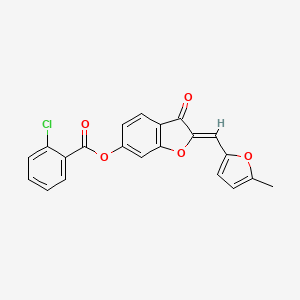

“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It’s a part of the benzo[c][1,2,5]thiadiazole-based electron acceptor family . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the synthesis of conjugated donor-acceptor polymers .

Synthesis Analysis

The synthesis of these types of compounds often involves direct C-H arylation polymerization . This process uses two donor moieties and one acceptor unit . The resulting polymers are soluble and characterized .Molecular Structure Analysis

The molecular structure of these compounds is based on the benzo[c][1,2,5]thiadiazole motif . By varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

These compounds play a role in the fabrication of efficient ternary polymer solar cells (PSCs) . The incorporation of these compounds into a binary active layer results in ternary PSCs with improved power conversion efficiencies .Physical And Chemical Properties Analysis

These compounds have tunable optoelectronic properties with a narrow band gap . They also possess strong light harvesting ability with excellent thermal stability and reasonable solubility .Aplicaciones Científicas De Investigación

- Researchers have explored BTZ-based donor–acceptor systems to enhance photovoltaic efficiency by systematically modifying optoelectronic and photophysical properties .

- Its potential as a bioimaging probe makes it valuable for visualizing cellular structures and processes .

- BTZ-based organophotocatalysts offer an alternative. Although research has mainly focused on heterogeneous systems, exploring homogeneous BTZ-based photocatalysts could lead to sustainable and green photochemical transformations .

- Investigating the potential of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide against specific pathogens could be worthwhile .

- This modification enhances the performance of photovoltaic devices based on BTZ-containing polymers .

Photovoltaics and Organic Solar Cells

Fluorescent Sensors and Bioimaging Probes

Photocatalysis and Sustainable Chemistry

Antibacterial and Antifungal Properties

Polymer Design and Photovoltaic Performance

Sulfide Oxidation Tuning and Copolymer Design

Mecanismo De Acción

Target of Action

The compound is used as a component in the fabrication of polymer solar cells (pscs), where it acts as an electron acceptor .

Mode of Action

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets by facilitating charge transportation and light-harvesting in PSCs . The compound’s presence in the active layer of PSCs contributes to improved short-circuit current density, open-circuit voltage, and fill factor .

Biochemical Pathways

The compound affects the photovoltaic properties of PSCs. It is incorporated into a binary active layer based on a wide-bandgap polymer and a low-bandgap acceptor, resulting in ternary PSCs with improved power conversion efficiencies (PCEs) . The compound’s presence drives phase separation and molecular packing of the active layer, thereby enhancing the photovoltaic performance .

Pharmacokinetics

The compound’s impact on the bioavailability of pscs is evident in its contribution to improved pces .

Result of Action

The incorporation of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide into PSCs results in improved PCEs . The compound enhances the short-circuit current density, open-circuit voltage, and fill factor in PSCs . It also promotes a more balanced charge mobility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, the compound’s performance in PSCs can be optimized by controlling its content in the terpolymers . The compound’s action is also influenced by the method of deposition used in the fabrication of PSCs .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O2S2/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(20-13)10-2-1-5-21-10/h1-6H,(H,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGBCJMRMTVNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573290.png)

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)

![6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)